2-[[4-[(2-Chloro-4-nitrophenyl)azo]phenyl]ethylamino]ethyl methacrylate

Catalog No.
S1920474
CAS No.
82701-58-4
M.F
C20H21ClN4O4
M. Wt
416.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-[[4-[(2-Chloro-4-nitrophenyl)azo]phenyl]ethylami...

CAS Number

82701-58-4

Product Name

2-[[4-[(2-Chloro-4-nitrophenyl)azo]phenyl]ethylamino]ethyl methacrylate

IUPAC Name

2-[4-[(2-chloro-4-nitrophenyl)diazenyl]-N-ethylanilino]ethyl 2-methylprop-2-enoate

Molecular Formula

C20H21ClN4O4

Molecular Weight

416.9 g/mol

InChI

InChI=1S/C20H21ClN4O4/c1-4-24(11-12-29-20(26)14(2)3)16-7-5-15(6-8-16)22-23-19-10-9-17(25(27)28)13-18(19)21/h5-10,13H,2,4,11-12H2,1,3H3

InChI Key

UJXGDBTUUWCZLZ-UHFFFAOYSA-N

SMILES

CCN(CCOC(=O)C(=C)C)C1=CC=C(C=C1)N=NC2=C(C=C(C=C2)[N+](=O)[O-])Cl

Canonical SMILES

CCN(CCOC(=O)C(=C)C)C1=CC=C(C=C1)N=NC2=C(C=C(C=C2)[N+](=O)[O-])Cl
  • Azobenzene Moiety

    CPNEM contains an azobenzene moiety, which is a functional group known for its ability to undergo photoisomerization. This means the molecule can change shape when exposed to light []. Photoisomerization is a property exploited in various research fields, including molecular switches and photoresponsive materials [].

  • Methacrylate Group

    The presence of a methacrylate group suggests CPNEM could potentially be used in polymerization reactions. Methacrylates are commonly used monomers for creating various polymers with unique properties [].

2-[[4-[(2-Chloro-4-nitrophenyl)azo]phenyl]ethylamino]ethyl methacrylate is an organic compound with the molecular formula C₁₆H₁₇ClN₄O₃ and a molecular weight of 348.784 g/mol. It is characterized by the presence of an azo group (-N=N-) linking two aromatic rings, one of which is substituted with a chloro and nitro group, contributing to its unique chemical properties. The compound is primarily known for its applications in dye chemistry and as a potential intermediate in the synthesis of various organic compounds .

Disperse azo dyes function by absorbing visible light due to the presence of the extended conjugated π-electron system within the azo group. This absorption excites electrons to higher energy levels, resulting in the observed color []. The specific mechanism of action for 2-[[4-[(2-Chloro-4-nitrophenyl)azo]phenyl]ethylamino]ethyl methacrylate within the dye synthesis process is unclear without further research.

Typical of methacrylates and azo compounds:

  • Nucleophilic Substitution: The chloro group can be replaced by various nucleophiles, allowing for the modification of the compound's structure.
  • Polymerization: As a methacrylate, it can undergo free radical polymerization, leading to the formation of polymers that can be used in coatings and adhesives.
  • Reduction Reactions: The nitro group can be reduced to an amine under specific conditions, altering the compound's reactivity and properties.

The synthesis of 2-[[4-[(2-Chloro-4-nitrophenyl)azo]phenyl]ethylamino]ethyl methacrylate typically involves:

  • Azo Coupling Reaction: This reaction involves the diazotization of 2-chloro-4-nitroaniline followed by coupling with an appropriate phenolic compound to form the azo compound.
  • Methacrylation: The resulting azo compound is then reacted with methacrylic acid or its derivatives under acidic or basic conditions to introduce the methacrylate functionality.

These steps require careful control of reaction conditions to achieve high yields and purity.

The primary applications of 2-[[4-[(2-Chloro-4-nitrophenyl)azo]phenyl]ethylamino]ethyl methacrylate include:

  • Dye Manufacturing: It is used in the production of synthetic dyes due to its chromophoric properties.
  • Polymer Chemistry: As a monomer, it can be polymerized to create materials for coatings, adhesives, and plastics.
  • Biological Research: Potentially useful in studies involving azo compounds and their derivatives.

Interaction studies involving this compound could focus on:

  • Reactivity with Biological Molecules: Understanding how it interacts with proteins or nucleic acids could reveal potential biological activities.
  • Polymer Interactions: Investigating how it behaves when incorporated into polymer matrices could provide insights into material properties.

Such studies would be essential for evaluating its safety and efficacy in various applications.

Several compounds share structural or functional similarities with 2-[[4-[(2-Chloro-4-nitrophenyl)azo]phenyl]ethylamino]ethyl methacrylate. Here are some notable examples:

Compound NameStructureKey Features
4-AminoazobenzeneStructureSimple azo compound; used in dyeing
2-NaphthylamineStructureAzo dye precursor; strong dyeing properties
1,3-DiphenylureaStructureUsed in agricultural chemicals; different functional groups

Uniqueness

The uniqueness of 2-[[4-[(2-Chloro-4-nitrophenyl)azo]phenyl]ethylamino]ethyl methacrylate lies in its combination of both azo and methacrylate functionalities, which allows for diverse

XLogP3

5.5

Other CAS

82701-58-4

Dates

Modify: 2024-04-14

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